
Leucylalanine
Übersicht
Beschreibung
Leucyl-alanine, also known as L-a dipeptide or leu-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-alanine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-alanine has been primarily detected in feces.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Leucylalanine with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry. Purification via reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) ensures purity >95% . Characterization requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) to verify stereochemistry. Purity validation should include high-performance liquid chromatography (HPLC) with UV detection at 214 nm .
Q. How should researchers design in vitro experiments to assess this compound’s enzymatic interactions?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten kinetics) with fluorogenic or chromogenic substrates. Control variables include pH (optimized to 7.4 for physiological relevance), temperature (37°C), and ion concentration (e.g., 150 mM NaCl). Include negative controls (e.g., substrate-only) and competitive inhibitors to validate specificity. Replicate experiments ≥3 times to ensure statistical power .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity of this compound across different cell lines?
- Methodological Answer : Conduct a meta-analysis of published data to identify variables (e.g., cell line origin, passage number, culture conditions). Replicate key studies under standardized conditions, using isogenic cell lines to minimize genetic variability. Apply multivariate regression to isolate confounding factors (e.g., serum batch effects). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
Q. How can computational models predict this compound’s stability under varying physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model this compound’s conformational stability in aqueous environments. Parameters include temperature (25–45°C), pH (5.0–8.0), and ionic strength. Validate predictions experimentally via circular dichroism (CD) spectroscopy for secondary structure analysis and accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s neuroprotective effects?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. For heteroscedastic data, apply weighted least squares regression. Compare models (e.g., Hill equation vs. sigmoidal curves) via Akaike Information Criterion (AIC). Include confidence intervals and report effect sizes (e.g., Cohen’s d) for transparency .
Q. Methodological Challenges
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99%) and residual solvent levels (<0.1%). Use design-of-experiments (DoE) to optimize reaction parameters (e.g., coupling time, resin loading). Document synthesis protocols in compliance with NIH preclinical guidelines to enable replication .
Q. What criteria determine the selection of animal models for studying this compound’s pharmacokinetics?
- Methodological Answer : Prioritize models with genetic homology to human targets (e.g., transgenic mice expressing human peptidases). Conduct pilot studies to assess bioavailability (e.g., plasma concentration-time curves) and tissue distribution via LC-MS/MS. Justify sample size using power analysis (α=0.05, β=0.2) and adhere to ARRIVE 2.0 guidelines for ethical reporting .
Q. Data Interpretation & Reproducibility
Q. How can researchers differentiate artifact signals from true biological activity in this compound assays?
- Methodological Answer : Include counter-screens with scrambled peptide sequences or inactive enantiomers. Use label-free techniques (e.g., surface plasmon resonance) to confirm binding specificity. For cellular assays, employ CRISPR knockouts of target receptors to validate mechanism-of-action .
Q. What strategies mitigate publication bias in meta-analyses of this compound’s therapeutic potential?
- Methodological Answer : Register the meta-analysis protocol a priori (e.g., PROSPERO). Include gray literature (preprints, conference abstracts) and assess publication bias via funnel plots or Egger’s regression. Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or randomization) .
Q. Ethical & Reporting Standards
Q. How should researchers disclose methodological limitations in this compound studies to enhance reproducibility?
- Methodological Answer : Follow the NIH Guidelines for Rigor and Reproducibility: report exact n-values, statistical tests used, and raw data in supplementary materials. Disclose instrument calibration frequencies and reagent lot numbers. Use the STAR Methods checklist for structured reporting of experimental details .
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986649 | |
Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-02-9, 7298-84-2 | |
Record name | NSC524457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Leucylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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